![molecular formula C28H27ClN4O2S B2563246 N-(1-bencilpiperidin-4-il)-3-[(4-clorofenil)metil]-4-oxo-2-sulfanylideno-1,2,3,4-tetrahidroquinazolina-7-carboxamida CAS No. 422283-37-2](/img/structure/B2563246.png)

N-(1-bencilpiperidin-4-il)-3-[(4-clorofenil)metil]-4-oxo-2-sulfanylideno-1,2,3,4-tetrahidroquinazolina-7-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

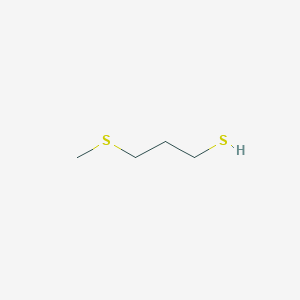

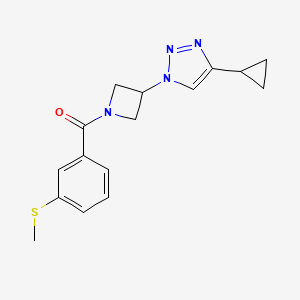

N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H27ClN4O2S and its molecular weight is 519.06. The purity is usually 95%.

BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Alzheimer (EA)

La complejidad molecular de la enfermedad de Alzheimer (EA) requiere un enfoque multiobjetivo. Los investigadores han investigado los derivados de la bencilpiperidina como agentes potenciales para el tratamiento de la EA . Específicamente, los compuestos 5h y 5k han demostrado efectos prometedores:

Inhibición de la acetilcolinesterasa

La estructura del compuesto sugiere una posible actividad inhibitoria de la acetilcolinesterasa (AChE). Los inhibidores de la AChE son relevantes en el tratamiento de la EA, ya que mejoran la neurotransmisión colinérgica al prevenir la agregación de Aβ mediada por la AChE .

Neuroprotección

Más allá de la EA, los derivados de la bencilpiperidina pueden ofrecer efectos neuroprotectores. Su capacidad para contrarrestar el estrés oxidativo y proteger las células neuronales justifica una mayor investigación .

Diseño y optimización de fármacos

El andamiaje privilegiado de los derivados de la bencilpiperidina proporciona una base para diseñar nuevos agentes multifuncionales. Los investigadores pueden optimizar la estructura para mejorar la selectividad, la biodisponibilidad y la eficacia.

En resumen, la N-(1-bencilpiperidin-4-il)-3-[(4-clorofenil)metil]-4-oxo-2-sulfanylideno-1,2,3,4-tetrahidroquinazolina-7-carboxamida es prometedora en diversas aplicaciones científicas, desde el tratamiento de la EA hasta el diseño de fármacos. Se necesitan más estudios para aprovechar todo su potencial. 🌟

Mecanismo De Acción

Target of Action

The primary target of the compound N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is essential for the proper functioning of the nervous system.

Mode of Action

N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide acts as an inhibitor of acetylcholinesterase . It binds to the active site of the enzyme through a hydrogen bond with Trp279 . This binding prevents the enzyme from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the synaptic cleft.

Biochemical Pathways

The inhibition of acetylcholinesterase by N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of nerve impulses. This can have various downstream effects, depending on the specific neural pathways involved.

Result of Action

The inhibition of acetylcholinesterase by N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide results in an increased concentration of acetylcholine in the synaptic cleft . This can enhance nerve impulse transmission, potentially leading to improved cognitive function.

Análisis Bioquímico

Biochemical Properties

This compound has shown potential in modulating different targets involved in the neurodegenerative cascade of Alzheimer’s disease . It has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . The compound’s interaction with the AChE peripheral anionic site inhibits AChE-mediated Aβ fibrillogenesis .

Cellular Effects

N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . This suggests that it may influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

Molecular docking and simulations studies have indicated that N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This binding interaction with Aβ suggests a mechanism of action involving enzyme inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

Its ability to prevent β-sheet aggregation and fibril formation suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, administration of N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide (5 mg kg −1) significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes . This suggests that the effects of the compound may vary with different dosages.

Metabolic Pathways

Its interaction with AChE suggests that it may be involved in the cholinergic pathway .

Propiedades

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN4O2S/c29-22-9-6-20(7-10-22)18-33-27(35)24-11-8-21(16-25(24)31-28(33)36)26(34)30-23-12-14-32(15-13-23)17-19-4-2-1-3-5-19/h1-7,9-10,21,23-25H,8,11-18H2,(H,30,34)(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIPLUBDSDGZNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NC(=S)N(C2=O)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide](/img/structure/B2563163.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2563167.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2563168.png)

![tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate](/img/structure/B2563171.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B2563178.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2563179.png)

![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563180.png)